![molecular formula C14H9FN2S2 B2782593 4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole CAS No. 338408-53-0](/img/structure/B2782593.png)
4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole
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Overview
Description
Chemical Reactions Analysis
Thiadiazoles can participate in a variety of chemical reactions, particularly those involving the nitrogen and sulfur atoms in the ring. The fluorophenyl and phenylsulfanyl groups could also be involved in reactions, particularly if conditions were such that the aromaticity of the thiadiazole ring was preserved .Scientific Research Applications
Dual Fluorescence and Molecular Aggregation
Studies have explored the dual fluorescence effects and molecular aggregation phenomena in thiadiazole derivatives, revealing their potential as fluorescence probes for biological and molecular medicine applications. The specific molecular aggregation, influenced by substituents, can induce charge transfer within molecules, making these compounds ideal candidates for fluorescence-based investigations. Such properties are crucial for designing effective fluorescence probes, widely sought after in the field of biology and molecular medicine (Budziak et al., 2019).
Anticancer and Neuroprotective Activities
Thiadiazole-based compounds, including those with fluorine substituents, have shown promising anticancer and neuroprotective effects. Studies have demonstrated their ability to inhibit tumor cell proliferation in various cancers, such as medulloblastoma, neuroblastoma, glioma, colon adenocarcinoma, and lung carcinoma. Their mechanisms include decreased cell division and inhibited cell migration, alongside trophic effects in neuronal cell culture without affecting the viability of normal cells. These findings highlight the therapeutic potential of thiadiazole derivatives in cancer treatment and neuroprotection (Rzeski et al., 2007).
Antimicrobial Activity
Synthesis studies have produced thiadiazole derivatives with significant antimicrobial activity against a range of pathogens, including Gram-negative and Gram-positive bacteria, as well as fungi. The structural variations in these compounds, achieved through chemical modifications, have been pivotal in evaluating their antimicrobial efficacy, providing a foundation for developing new antimicrobial agents (Badiger et al., 2013).
Antiviral and Cytotoxic Activities
Further research into thiadiazole derivatives has extended into antiviral and cytotoxic activities, with some compounds demonstrating significant potential against viruses like HSV-1. The detailed synthesis and evaluation of these compounds pave the way for their application as antiviral agents, contributing to the ongoing search for effective treatments against viral infections (Dawood et al., 2011).
Fluorescence Spectroscopy for Conformational Studies
The dual fluorescence observed in certain thiadiazole derivatives has been attributed to conformational changes within the molecule, potentially induced by aggregation effects. This property facilitates the use of fluorescence spectroscopy for rapid analysis of conformational changes, offering valuable insights for biological and chemical research (Matwijczuk et al., 2015).
Mechanism of Action
properties
IUPAC Name |
4-(4-fluorophenyl)-5-phenylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2S2/c15-11-8-6-10(7-9-11)13-14(19-17-16-13)18-12-4-2-1-3-5-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXVWBULSAUEEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole |
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